

2-Methoxy-4-(trifluoromethyl)benzoic acid CAS number 448-36-2

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Compound of Interest

Compound Name:	2-Methoxy-4-(trifluoromethyl)benzoic acid
Cat. No.:	B1599103

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An In-Depth Technical Guide to **2-Methoxy-4-(trifluoromethyl)benzoic acid** (CAS 448-36-2)

Abstract

This technical guide provides a comprehensive overview of **2-Methoxy-4-(trifluoromethyl)benzoic acid**, CAS Number 448-36-2. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on the compound's physicochemical properties, spectroscopic characteristics, synthetic pathways, and core applications. Emphasis is placed on its role as a versatile building block in modern drug discovery, driven by the unique electronic and steric properties of its methoxy and trifluoromethyl substituents. Furthermore, this guide details rigorous safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Physicochemical and Structural Properties

2-Methoxy-4-(trifluoromethyl)benzoic acid is an off-white to light yellow crystalline solid at room temperature.^[1] The molecule's structural architecture, featuring a carboxylic acid, a methoxy group, and a trifluoromethyl group on a benzene ring, makes it a valuable intermediate in organic synthesis. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties and lipophilicity, while the methoxy group acts as a hydrogen bond acceptor and directs reactivity.

Property	Value	Source(s)
CAS Number	448-36-2	[2] [3] [4] [5]
Molecular Formula	C ₉ H ₇ F ₃ O ₃	[1] [4] [6] [7]
Molecular Weight	220.15 g/mol	[1] [4] [6]
Appearance	Off-white to light yellow solid	[1]
Melting Point	125-130 °C	[1]
Solubility	Slightly soluble in water.	[1] [8]
Storage	Store in cool, dry conditions in well-sealed containers.	[2] [8]
InChIKey	COVAZHQHYXQLOT-UHFFFAOYSA-N	[9]
SMILES	COC1=CC(C(F)(F)=CC=C1C(=O)O	[7]

Spectroscopic Profile: A Predictive Analysis

While specific experimental spectra for this exact compound are not publicly available in the search results, a predictive analysis based on its structure provides valuable insights for characterization.

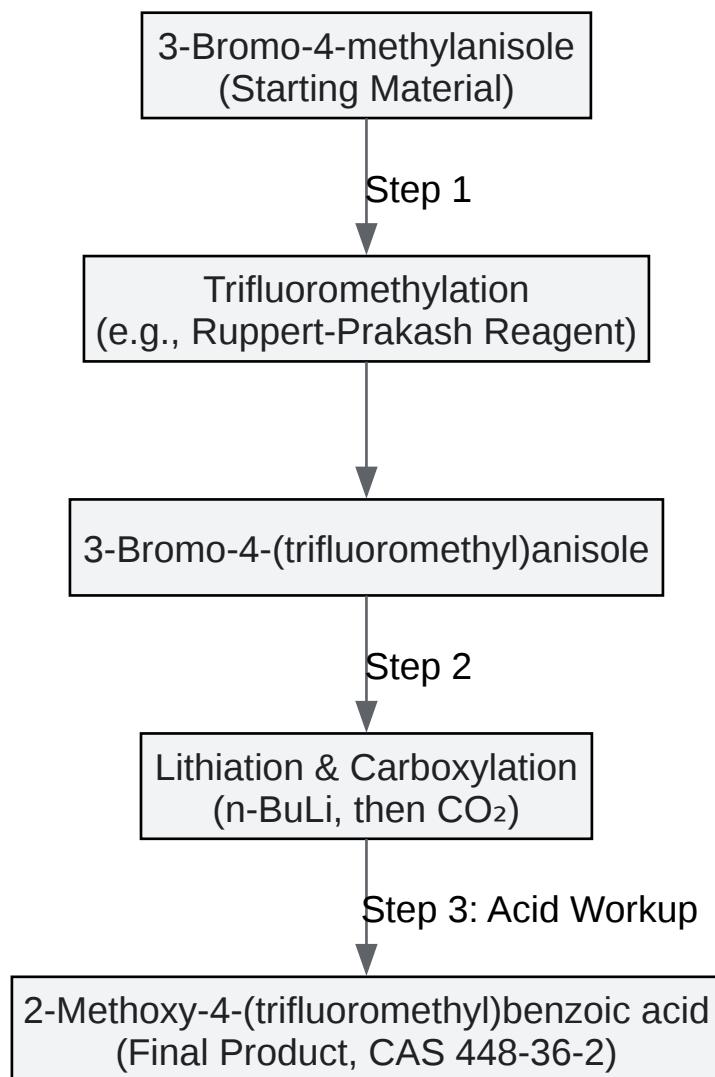
- ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methoxy group (-OCH₃) protons should appear as a singlet around 3.9-4.0 ppm. The three aromatic protons will present as a complex splitting pattern determined by their coupling constants. The carboxylic acid proton (-COOH) will typically appear as a broad singlet far downfield, often above 10 ppm, and its presence can be confirmed by D₂O exchange.
- ¹³C NMR: The carbon spectrum will feature a carbonyl carbon signal from the carboxylic acid around 165-170 ppm. The carbon of the trifluoromethyl group will be a quartet due to C-F coupling. A signal for the methoxy carbon will be observed around 55-60 ppm, in addition to the distinct signals for the six aromatic carbons.

- ^{19}F NMR: The fluorine NMR spectrum is expected to show a single, sharp singlet, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent.
- Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M^+) at m/z 220. Subsequent fragmentation may involve the loss of a hydroxyl group (-OH), a methoxy group (- OCH_3), or the carboxylic acid group (-COOH).

Synthesis and Chemical Reactivity

The synthesis of **2-Methoxy-4-(trifluoromethyl)benzoic acid** is not explicitly detailed in the provided search results. However, a plausible retro-synthetic analysis suggests a multi-step pathway common in organic synthesis, starting from a more readily available precursor like 3-bromo-4-methylanisole. The causality behind this proposed workflow lies in leveraging established, high-yielding reactions to install the required functional groups in a controlled manner.

Representative Synthetic Workflow



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Caption: A representative synthetic pathway for **2-Methoxy-4-(trifluoromethyl)benzoic acid**.

Step-by-Step Methodology (Proposed)

- **Trifluoromethylation:** The starting material, 3-bromo-4-methylanisole, undergoes trifluoromethylation. This can be achieved using various modern reagents, such as trifluoromethyltrimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) with a suitable initiator. The choice of this reagent is based on its relative safety and high efficiency in introducing the CF₃ group onto aromatic rings.
- **Carboxylation:** The resulting intermediate, 3-bromo-4-(trifluoromethyl)anisole, is then carboxylated. A standard and effective method is halogen-metal exchange using an

organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) to form an aryllithium species. This highly reactive intermediate is then quenched with solid carbon dioxide (dry ice).

- Acidification: An acidic workup (e.g., with HCl) protonates the resulting carboxylate salt to yield the final product, **2-Methoxy-4-(trifluoromethyl)benzoic acid**.

Chemical Reactivity and Derivatization

The compound's value lies in the reactivity of its functional groups:

- Carboxylic Acid: This group is the primary site for derivatization. It can be readily converted into esters, amides, or acid chlorides, allowing it to be coupled with a wide range of alcohols, amines, or other nucleophiles. This is a cornerstone of its use in building larger, more complex molecules in drug discovery.[10]
- Aromatic Ring: The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution, while the methoxy group is an activating, ortho-para director. This electronic push-pull relationship dictates the regioselectivity of further functionalization on the ring.

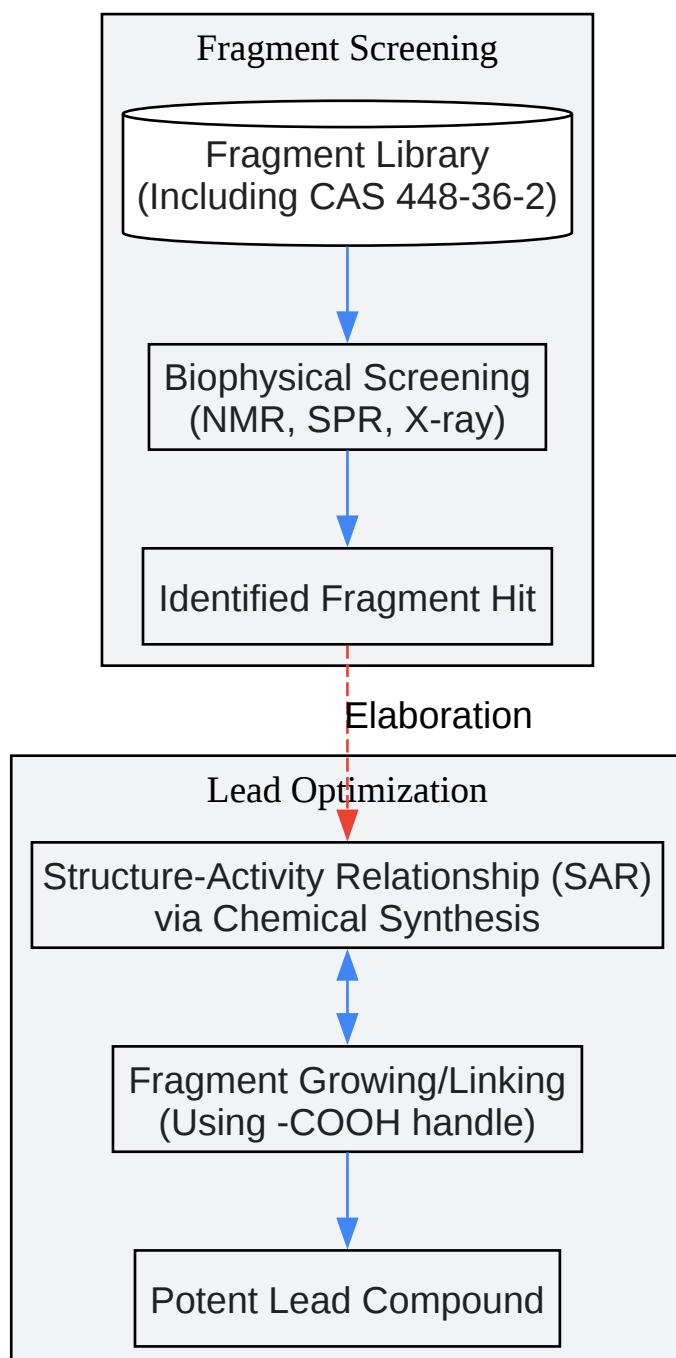
Applications in Research and Drug Discovery

2-Methoxy-4-(trifluoromethyl)benzoic acid is primarily utilized as a fragment and scaffolding molecule in the design and synthesis of novel therapeutic agents.[6] Its utility is rooted in the advantageous properties conferred by its key functional groups.

- Role of the Trifluoromethyl Group: The CF_3 group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion in a drug candidate can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions, and improve membrane permeability due to its high lipophilicity.[11]
- Role of the Methoxy Group: The methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets like protein active sites. Its position on the ring can also enforce a specific conformation on the molecule, which is critical for selective binding.

- Fragment-Based Drug Discovery (FBDD): This compound is an ideal candidate for FBDD. In this approach, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Hits are then optimized and grown into more potent lead compounds. The carboxylic acid handle allows for straightforward synthetic elaboration once the fragment's binding has been confirmed.

Workflow in Fragment-Based Drug Discovery



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Caption: Role of the compound as a scaffold in a Fragment-Based Drug Discovery workflow.

Safety, Handling, and Disposal

As a laboratory chemical, **2-Methoxy-4-(trifluoromethyl)benzoic acid** requires careful handling to minimize exposure and ensure user safety. The following protocols are synthesized from available safety data sheets.[\[2\]](#)[\[12\]](#)[\[13\]](#)

Hazard Identification

GHS Classification	Hazard Statement	Pictogram	Source(s)
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	GHS07 (Exclamation Mark)	[2] [14]
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation	GHS07 (Exclamation Mark)	[12] [13] [14]
Serious Eye Damage/Irritation (Category 1/2A)	H318/H319: Causes serious eye damage/irritation	GHS05 (Corrosion), GHS07	[12] [13] [14]
STOT - Single Exposure (Category 3)	H335: May cause respiratory irritation	GHS07 (Exclamation Mark)	[12] [14]
STOT - Repeated Exposure (Category 1)	H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled	GHS08 (Health Hazard)	[13]

Safe Handling Protocol

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[\[2\]](#)[\[12\]](#) Ensure that emergency eye wash stations and safety showers are readily accessible.[\[12\]](#)

- Personal Protective Equipment (PPE):
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[2]
 - Eye Protection: Use chemical safety goggles or a face shield.[12]
 - Body Protection: Wear a lab coat or a chemical-protective suit.[2]
 - Respiratory Protection: If ventilation is inadequate or dust is generated, use a P95 (US) or P1 (EU) particle respirator.[2]
- Hygiene Measures: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling and before breaks.[2][13]

First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[2][14]
- In Case of Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, consult a physician.[2][14]
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Immediately consult a physician.[2][14]
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]

Storage and Disposal

- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [2][8] Incompatible with strong oxidizing agents and strong bases.[8][12]
- Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.[2]

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